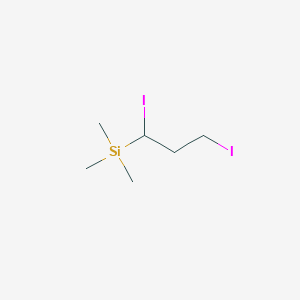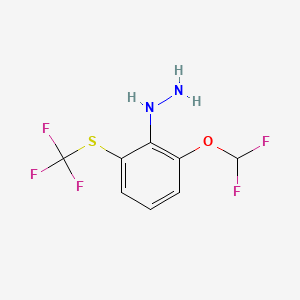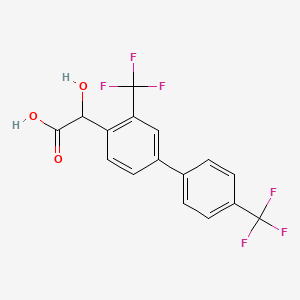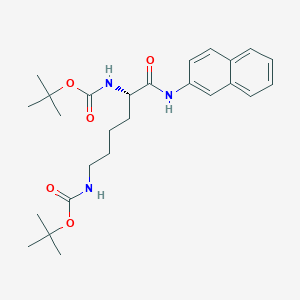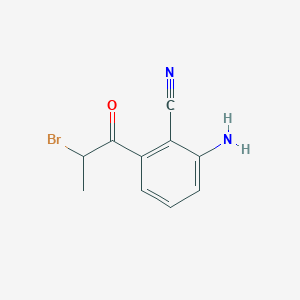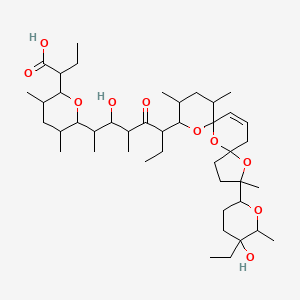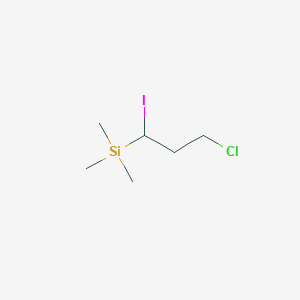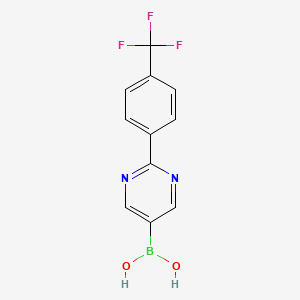
(2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring through a boronic acid moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. The reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
A common synthetic route for this compound starts with the bromination of 4-(trifluoromethyl)phenylpyrimidine, followed by the coupling with a boronic acid derivative under Suzuki-Miyaura conditions. The reaction is typically carried out in a mixture of ethanol and water at elevated temperatures using a palladium catalyst such as Pd(PPh3)4 and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl halide .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative with a trifluoromethyl group, used in similar cross-coupling reactions.
2-(Trifluoromethyl)phenylboronic acid: Used in the synthesis of heteroaryl derivatives and as a potential antagonist of corticotropin-releasing hormone.
trans-2-(4-(Trifluoromethyl)phenyl)vinylboronic acid: Employed in microwave-assisted Suzuki-Miyaura cross-coupling reactions.
Uniqueness
The uniqueness of (2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid lies in its combination of a trifluoromethyl group and a pyrimidine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C11H8BF3N2O2 |
|---|---|
Molecular Weight |
268.00 g/mol |
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H8BF3N2O2/c13-11(14,15)8-3-1-7(2-4-8)10-16-5-9(6-17-10)12(18)19/h1-6,18-19H |
InChI Key |
XTMWZHYTHCFJJK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
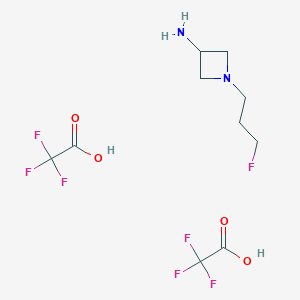
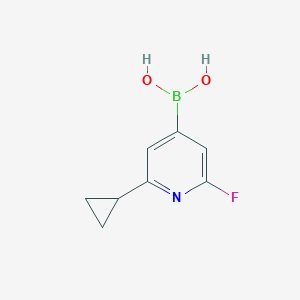
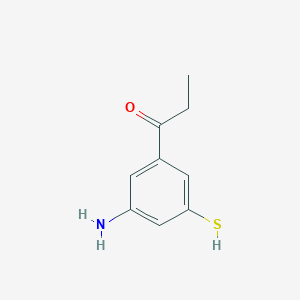
![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
